1-chlorohexa-2,4-diene
Description
Overview of Conjugated Dienes as Fundamental Building Blocks
Dienes are hydrocarbons containing two carbon-carbon double bonds. When these double bonds are separated by a single bond, they are termed "conjugated." This arrangement of alternating double and single bonds leads to a delocalized π-electron system across the participating carbon atoms. mdpi.com This electron delocalization confers unique stability to conjugated dienes compared to their non-conjugated (isolated) counterparts. acs.org
Conjugated dienes are fundamental building blocks in organic synthesis, primarily due to their participation in a wide array of reactions. mdpi.comnih.gov The most notable of these is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms six-membered rings with high stereospecificity. frontiersin.orgchemrxiv.org They also readily undergo electrophilic addition reactions. Unlike simple alkenes, the reaction of a conjugated diene with an electrophile, such as a hydrogen halide, can yield two different products: the 1,2-addition product and the 1,4-addition product. nih.govmdpi.com The ratio of these products is often dependent on reaction conditions like temperature, with the 1,2-product (kinetic product) often favored at lower temperatures and the more stable 1,4-product (thermodynamic product) favored at higher temperatures. acs.orgcdnsciencepub.com
Importance of Halogenation in Modulating Diene Reactivity and Properties
The introduction of a halogen atom, such as chlorine, onto a diene backbone significantly alters its physical and chemical properties. acs.org Chlorination increases the molecular weight and typically raises the boiling point compared to the parent hydrocarbon. The chlorine atom's electronegativity introduces a dipole moment and can influence the electron density distribution within the conjugated system. This electronic perturbation affects the diene's reactivity in addition and cycloaddition reactions. masterorganicchemistry.com
Halogenated dienes are valuable intermediates because the chlorine atom can serve as a leaving group in nucleophilic substitution reactions or participate in organometallic coupling reactions, providing a handle for further molecular elaboration. wikipedia.org The presence of chlorine can also influence the regioselectivity of reactions. For example, in electrophilic additions, the position of the chlorine atom can direct the incoming electrophile and subsequent nucleophilic attack. Furthermore, research has shown that the introduction of a chlorine atom can, in some cases, improve the chemical stability of the conjugated system against side reactions like photolysis and oxidation.
Contextualization of 1-chlorohexa-2,4-diene within the Broader Class of Halogenated Alkadienes
This compound is a member of the halogenated alkadiene class, which encompasses a wide variety of structures, from the industrially crucial chloroprene (B89495) (2-chloro-1,3-butadiene) to complex, poly-chlorinated species like hexachlorobutadiene. wikipedia.orgatamanchemicals.com As an acyclic monochlorinated diene, this compound possesses a structure that makes it a versatile reagent. researchgate.net The terminal chlorine atom renders the C-1 position electrophilic and susceptible to substitution, while the conjugated diene system allows for participation in cycloaddition and other addition reactions. researchgate.net
Its structure allows for several stereoisomers (E/Z configurations at the double bonds), with the (2E,4E) isomer being a common form. The compound is noted to be air-sensitive and can decompose in solution, highlighting the inherent reactivity and instability of many halogenated dienes under ambient conditions. It serves as a building block for more complex molecules and has been used as a monomer in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. mdpi.com It is also utilized in coordination chemistry to form transition metal complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2E,4E)-1-chlorohexa-2,4-diene |
| CAS Number | 34632-89-8; 17100-75-3 |
| Molecular Formula | C₆H₉Cl |
| Molecular Weight | 116.59 g/mol |
| Boiling Point | 145.4 °C |
| Density | 0.943 g/cm³ |
| Flash Point | 35.8 °C |
This data is compiled from multiple sources and represents the (2E,4E) isomer where specified.
Historical Perspectives on Research into Halogenated Diene Chemistry
The study of halogenated dienes is intertwined with the broader history of organic chemistry, particularly the development of synthetic polymers and the understanding of reaction mechanisms. A pivotal moment in diene chemistry was the discovery of the Diels-Alder reaction in 1928, which provided a general method for synthesizing six-membered rings and became a cornerstone of synthetic strategy. frontiersin.org Early work on halogenated dienes was often driven by industrial applications. The development of neoprene, a synthetic rubber, by DuPont chemists in the early 1930s was a landmark achievement based on the polymerization of chloroprene (2-chloro-1,3-butadiene). wikipedia.org The synthesis of chloroprene itself involved the chlorination of 1,3-butadiene (B125203) followed by dehydrochlorination, a classic example of using halogenation to create a functionalized diene monomer. wikipedia.org
In parallel, research into reaction mechanisms, such as the work by Kharasch in the 1930s on the free-radical addition of HBr to butadiene, began to unravel the complex reactivity of these systems, including the competition between 1,2- and 1,4-addition pathways. masterorganicchemistry.com The production of other chlorinated compounds, sometimes as by-products of large-scale industrial processes known as chlorinolysis, also contributed to the availability and study of compounds like hexachlorobutadiene. atamanchemicals.com These historical threads—the exploration of fundamental diene reactivity, the drive for new polymeric materials, and the investigation of industrial chlorination processes—collectively built the foundation for our current understanding of halogenated diene chemistry.
Research Gaps and Future Directions in this compound Studies
Despite its utility, research specifically focused on this compound is not as extensive as for simpler dienes. Several areas represent significant research gaps and opportunities for future investigation.
One major area is the development of more efficient and stereoselective synthetic methods. While the synthesis is generally achieved through the halogenation of hexadiene precursors, modern catalytic methods, such as transition metal-catalyzed cross-coupling and C-H functionalization, remain underexplored for this specific substrate. mdpi.comresearchgate.netrsc.org Applying advanced catalytic systems could provide more direct and controlled access to specific stereoisomers of this compound and its derivatives, which is a persistent challenge in diene synthesis. nih.gov
The synthetic applications of this compound could be significantly expanded. Its role as a diene in complex cycloaddition reactions, particularly asymmetric Diels-Alder reactions, warrants deeper investigation. sigmaaldrich.com Developing chiral catalysts that can effectively control the stereochemical outcome of its reactions would be a major advance, opening pathways to complex chiral molecules. The dual functionality of the molecule—the reactive diene and the chloro-substituent—could be exploited in tandem or sequential catalytic transformations to rapidly build molecular complexity.
Finally, as with all organochlorine compounds, a thorough understanding of the environmental fate and toxicological profile of this compound and its degradation products is crucial. frontiersin.orgresearchgate.netmdpi.com While preliminary data suggests potential environmental hazards, comprehensive studies are needed. Future research should focus on developing greener synthesis routes and exploring its potential degradation pathways to ensure its safe and sustainable application in chemistry. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chlorohexa-2,4-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKEJHVQRBQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956128 | |
| Record name | 1-Chlorohexa-2,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34632-89-8 | |
| Record name | 1-Chlorohexa-2,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1 Chlorohexa 2,4 Diene
Pericyclic Reactions of 1-chlorohexa-2,4-diene
Pericyclic reactions are concerted processes that occur through a cyclic transition state. wikipedia.org For this compound, the most significant of these are cycloaddition reactions, where the 4π-electron system of the diene interacts with a 2π-electron system (a dienophile) to form a six-membered ring.
Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the synthesis of cyclohexene (B86901) derivatives. wikipedia.org The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The rate and selectivity of this reaction are sensitive to the electronic properties of both reactants. masterorganicchemistry.com
When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the question of regioselectivity arises, referring to the orientation of the reactants in the cycloaddition. As a 1-substituted diene, this compound is predicted to favor the formation of the "ortho" (1,2-disubstituted) product over the "meta" (1,3-disubstituted) product. masterorganicchemistry.com This preference is dictated by the electronic distribution within the diene, where the largest HOMO coefficient is at the C4 position, leading to a preferential bond formation with the more electrophilic carbon of the dienophile. wikipedia.orgchemistrysteps.com
Table 1: Predicted Regioselectivity in the Diels-Alder Reaction of this compound
This table illustrates the expected major and minor regioisomers from the reaction of this compound with a generic dienophile bearing an electron-withdrawing group (EWG).
| Reactants | Possible Orientations | Product | Designation | Expected Outcome |
| This compound + Acrolein | "Ortho" alignment | 2-(chloromethyl)-3-methylcyclohex-4-ene-1-carbaldehyde | 1,2-Adduct | Major Product |
| This compound + Acrolein | "Meta" alignment | 3-(chloromethyl)-4-methylcyclohex-1-ene-1-carbaldehyde | 1,3-Adduct | Minor Product |
Stereoselectivity in the Diels-Alder reaction is also highly controlled. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product; a cis-dienophile yields a cis-substituted cyclohexene, and a trans-dienophile yields a trans-substituted product. masterorganicchemistry.com Furthermore, when cyclic dienes are involved, or when secondary orbital interactions are possible, the endo product is kinetically favored over the exo product. organic-chemistry.org For an acyclic diene like this compound, the substituents on the diene also maintain their relative positions in the product. masterorganicchemistry.com
The substituent on the diene plays a crucial role in modulating the reaction's progress. Normal-demand Diels-Alder reactions are generally accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. masterorganicchemistry.comlibretexts.org The chloromethyl (-CH₂Cl) group at the C1 position of this compound is considered weakly electron-withdrawing due to the inductive effect of the electronegative chlorine atom. acs.org
This electron-withdrawing nature slightly reduces the electron density of the diene system, which can decrease its reactivity towards standard electron-poor dienophiles compared to dienes substituted with electron-donating groups like alkyl or alkoxy groups. chemistrysteps.com However, this electronic perturbation is key to controlling the regioselectivity, as it influences the coefficients of the frontier molecular orbitals that guide the cycloaddition. wikipedia.org
Table 2: Electronic Influence of the Chloromethyl Substituent
| Substituent Property | Electronic Effect | Impact on Diels-Alder Reactivity | Impact on Selectivity |
| Inductive Effect | Electron-withdrawing | Tends to decrease the reaction rate with electron-poor dienophiles. | Primarily governs the regiochemical outcome, favoring the "ortho" product. |
| Steric Hindrance | Moderate | May disfavor transition states where the substituent is highly crowded. | Can influence the endo/exo ratio in certain reactions. |
The Diels-Alder concept extends to reactions where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, known as hetero-Diels-Alder reactions. wikipedia.org These reactions are powerful methods for synthesizing six-membered heterocyclic compounds. illinois.edu this compound could theoretically participate as the 4π component in reactions with heterodienophiles. For instance, reaction with a carbonyl compound (oxo-Diels-Alder) would yield a dihydropyran ring, while reaction with an imine (aza-Diels-Alder) would produce a tetrahydropyridine derivative. wikipedia.org The reactivity in these cases is often enhanced by Lewis acid catalysis, which lowers the LUMO energy of the heterodienophile. illinois.edu
Table 3: Potential Hetero-Diels-Alder Reactions
| Heterodienophile | Type of Reaction | Expected Product Class |
| Aldehydes (R-CHO) | oxo-Diels-Alder | Dihydropyrans |
| Imines (R-CH=NR') | aza-Diels-Alder | Tetrahydropyridines |
| Nitroso compounds (R-N=O) | aza-Diels-Alder | Oxazines |
Other Cycloaddition Pathways
While the [4+2] cycloaddition is the most common pericyclic reaction for dienes, other pathways are theoretically possible, such as [2+2] and [4+4] cycloadditions. However, based on orbital symmetry rules, these cycloadditions are thermally forbidden and typically require photochemical activation to proceed. masterorganicchemistry.com Under thermal conditions, 1,3-dienes overwhelmingly favor the [4+2] pathway. Even when forced to react with itself, a diene like 1,3-butadiene (B125203) will undergo a Diels-Alder reaction rather than a [4+4] dimerization. masterorganicchemistry.com There is no specific evidence in the searched literature to suggest that this compound deviates from this established reactivity pattern.
Electrophilic and Nucleophilic Reactions of this compound
Beyond pericyclic reactions, the conjugated double bonds and the allylic chloride functionality of this compound enable it to undergo both electrophilic additions and nucleophilic substitutions.
The reaction of a conjugated diene with one equivalent of an electrophile, such as HBr, proceeds via a resonance-stabilized allylic carbocation intermediate. libretexts.org This intermediate can be attacked by the nucleophile at two different positions, leading to two constitutional isomers: the 1,2-adduct and the 1,4-adduct. libretexts.orglibretexts.org The product distribution is often temperature-dependent. At lower temperatures, the 1,2-adduct, which results from the attack at the carbon atom closest to the initial site of protonation, is often the major product (kinetic control). youtube.com At higher temperatures, the more stable alkene, which is typically the 1,4-adduct, is favored (thermodynamic control). youtube.com
Table 4: Predicted Products of Electrophilic Addition of HBr
| Reaction Condition | Product | Designation | Controlling Factor |
| Low Temperature | 4-bromo-5-chlorohex-2-ene | 1,2-Adduct | Kinetic Control |
| High Temperature | 2-bromo-5-chlorohex-3-ene | 1,4-Adduct | Thermodynamic Control |
The presence of a chlorine atom on a carbon adjacent to a double bond makes this compound an allylic halide. This structure is susceptible to nucleophilic substitution reactions, likely proceeding through an Sₙ2 mechanism. The allylic position enhances the reactivity towards nucleophiles compared to a saturated alkyl halide because the transition state is stabilized by the adjacent π-system.
Table 5: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 1-hydroxyhexa-2,4-diene |
| Cyanide | Sodium Cyanide (NaCN) | 1-cyanohexa-2,4-diene |
| Azide | Sodium Azide (NaN₃) | 1-azidohexa-2,4-diene |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | 1-(methylthio)hexa-2,4-diene |
Electrophilic Addition to the Diene System
Conjugated dienes, such as this compound, readily undergo electrophilic addition reactions. libretexts.orglibretexts.orglibretexts.org The initial step involves the attack of an electrophile by one of the π-bonds, leading to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This intermediate is key to the reaction's outcome, as the subsequent attack by a nucleophile can occur at either of the two carbons sharing the positive charge. This results in the formation of two principal types of products: a 1,2-adduct and a 1,4-adduct. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The numbering (1,2- or 1,4-) refers to the positions of the diene system where the electrophile and nucleophile have added. youtube.com
The mechanism begins with the protonation of one of the double bonds to generate the most stable carbocation, which is both secondary and allylic, allowing for charge delocalization across two carbon atoms through resonance. libretexts.orglibretexts.org The nucleophile can then attack either carbon of the resonance hybrid, leading to the mixture of products. masterorganicchemistry.com
In the context of electrophilic addition to conjugated dienes, selectivity is often governed by whether the reaction is under kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.comlibretexts.org
Markovnikov's Rule and Kinetic Control : The initial protonation of the diene follows Markovnikov's rule, where the hydrogen adds to the carbon that results in the formation of the most stable carbocation intermediate. libretexts.orglibretexts.orgopenochem.org The subsequent attack by the nucleophile leads to the major product. At low temperatures, the reaction is typically under kinetic control, meaning the product that forms the fastest will predominate. libretexts.orgmasterorganicchemistry.comlibretexts.org This is often the 1,2-addition product, as the nucleophile attacks the carbon atom that bears a larger partial positive charge in the resonance-stabilized carbocation, which is closer to the site of initial protonation. masterorganicchemistry.comchadsprep.com
Thermodynamic Control : At higher temperatures, the reaction becomes reversible and is under thermodynamic control. libretexts.orglibretexts.orgpressbooks.pub Under these conditions, the most stable product is favored. libretexts.orgchadsprep.com The 1,4-addition product is frequently more stable because it often results in a more substituted, and thus more stable, internal double bond compared to the terminal double bond of the 1,2-adduct. libretexts.orgmasterorganicchemistry.com
The influence of temperature on the product distribution of the addition of HBr to 1,3-butadiene serves as a classic example of this principle.
| Temperature | 1,2-Adduct % | 1,4-Adduct % | Control Type |
|---|---|---|---|
| 0 °C | 71% | 29% | Kinetic |
| 40 °C | 15% | 85% | Thermodynamic |
This data is for the addition of HBr to 1,3-butadiene and illustrates the principle of kinetic vs. thermodynamic control. libretexts.orgpressbooks.pub
Anti-Markovnikov addition to dienes can be achieved via free-radical addition, for instance, with HBr in the presence of peroxides. masterorganicchemistry.com This reaction proceeds through a resonance-stabilized allylic radical intermediate. masterorganicchemistry.com
Hydrohalogenation: The addition of hydrogen halides (like HBr or HCl) to this compound proceeds via the mechanism described above, forming an allylic carbocation intermediate and yielding a mixture of 1,2- and 1,4-adducts. libretexts.orglibretexts.org The regioselectivity is determined by the stability of the intermediate carbocation and the reaction conditions (temperature). chadsprep.comchemistrysteps.com
Halogenation: The addition of halogens (e.g., Br₂) to a conjugated diene also yields both 1,2- and 1,4-addition products. masterorganicchemistry.commsu.edu The reaction is thought to proceed through a cyclic bromonium ion intermediate. masterorganicchemistry.com The subsequent attack by the bromide ion can occur at either C2 (leading to the 1,2-product) or at C4 (leading to the 1,4-product) via a conjugate addition mechanism where the π-bond shifts. masterorganicchemistry.com Similar to hydrohalogenation, the product ratio can be influenced by temperature. masterorganicchemistry.com
Nucleophilic Substitution at the Vinylic Chlorine Center
The structure of this compound is that of a primary allylic chloride, not a vinylic chloride. The chlorine atom is attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This allylic positioning makes it significantly more reactive towards nucleophilic substitution than a corresponding saturated alkyl halide or a vinylic halide. openochem.orgglasp.co Vinylic halides, where the halogen is directly attached to an sp²-hybridized carbon of a double bond, are generally unreactive toward standard SN1 and SN2 reactions. openochem.org However, the allylic system of this compound allows for unique substitution pathways.
Allylic halides are capable of reacting through four main nucleophilic substitution pathways: SN1, SN2, SN1', and SN2'. glasp.co The operative mechanism depends on factors such as the substrate structure, the nucleophile, the leaving group, and the solvent. stackexchange.com
SN1 and SN1' Mechanisms : In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an SN1 mechanism. stackexchange.com The rate-determining step is the departure of the chloride ion to form a resonance-stabilized allylic carbocation. This cation has positive charge distributed between the α-carbon (C1) and the γ-carbon (C3). Nucleophilic attack at C1 gives the direct substitution product (SN1), while attack at C3 results in an "allylic shift" or rearranged product (SN1').
SN2 and SN2' Mechanisms : With a strong nucleophile and a polar aprotic solvent, an SN2 mechanism is favored. stackexchange.comstackexchange.com The standard SN2 pathway involves a backside attack by the nucleophile on the carbon bearing the leaving group (C1), leading to an inversion of configuration. The SN2' mechanism involves the nucleophile attacking the γ-carbon (C3) of the double bond, which causes the π-bond to shift and the leaving group to be expelled from the α-carbon (C1) in a concerted step.
| Mechanism | Substrate | Nucleophile | Solvent | Product Type |
|---|---|---|---|---|
| SN1 / SN1' | Tertiary > Secondary > Primary Allylic | Weak (e.g., H₂O, ROH) | Polar Protic | Direct & Rearranged |
| SN2 / SN2' | Primary > Secondary Allylic | Strong (e.g., RO⁻, CN⁻) | Polar Aprotic | Direct & Rearranged |
General conditions favoring different nucleophilic substitution pathways for allylic systems.
While this compound itself is an allylic chloride, vinylic chlorides (which can be products of its reactions or similar structures) are important substrates in organometallic cross-coupling reactions. These palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds. sigmaaldrich.comlibretexts.org Vinylic chlorides, though generally less reactive than the corresponding bromides or iodides, can participate effectively in these transformations with the appropriate choice of catalyst and ligands. acs.orgorganic-chemistry.orgwikipedia.org
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgfishersci.co.uk It is a versatile method for creating C(sp²)-C(sp²) bonds and can be applied to vinylic chlorides, often requiring specific ligands to promote the challenging oxidative addition step. organic-chemistry.orgnih.govharvard.edu
Stille Coupling : The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organohalide. wikipedia.orgopenochem.org This method has excellent functional group tolerance. While vinyl iodides and bromides are more common, specialized catalyst systems have been developed that enable the effective coupling of less reactive vinyl chlorides. acs.orgwikipedia.orglibretexts.org
Heck Reaction : This reaction forms a C-C bond by coupling an organohalide with an alkene. organic-chemistry.orgwikipedia.org The Heck reaction can be performed with vinylic halides, including chlorides, though this is less common than with aryl halides. organic-chemistry.orgliv.ac.uk The reaction typically results in the formation of a substituted alkene with retention of the vinyl halide's stereochemistry. organic-chemistry.org
| Reaction Name | Organometallic Reagent (R'-M) | Substrate (R-X) | Product | Catalyst |
|---|---|---|---|---|
| Suzuki-Miyaura | R'-B(OH)₂ | Aryl/Vinyl-Cl, Br, I | R-R' | Pd(0) Complex |
| Stille | R'-Sn(Alkyl)₃ | Aryl/Vinyl-Cl, Br, I | R-R' | Pd(0) Complex |
| Heck | Alkene | Aryl/Vinyl-Cl, Br, I | Substituted Alkene | Pd(0) Complex |
Overview of common palladium-catalyzed cross-coupling reactions applicable to vinylic systems.
Radical Reactions and Polymerization Pathways
In addition to ionic reactions, this compound can participate in reactions involving free-radical intermediates. The conjugated diene system can stabilize adjacent radicals through resonance, similar to how it stabilizes carbocations.
One important radical reaction is the free-radical addition of HBr , which occurs in the presence of peroxides. masterorganicchemistry.com The mechanism is initiated by the formation of a bromine radical (Br•), which adds to the diene to create the most stable, resonance-stabilized allylic radical. This radical then abstracts a hydrogen atom from HBr to form the final product. This process leads to 1,2- and 1,4-addition products, with a regioselectivity that is often described as "anti-Markovnikov" with respect to the initial addition of the bromine radical. masterorganicchemistry.com
The presence of double bonds in this compound allows it to act as a monomer in polymerization reactions. Free-radical polymerization is a common method for polymerizing dienes. The process involves three main stages:
Initiation : A radical initiator (like a peroxide) decomposes to form free radicals, which then add to a monomer molecule to create a new, larger radical.
Propagation : The monomer radical adds to another monomer molecule, extending the polymer chain. This step can repeat thousands of times. For a conjugated diene, propagation can proceed via 1,2-addition, leaving a pendant vinyl group, or via 1,4-addition, which incorporates the double bond into the polymer backbone. The ratio of 1,2- to 1,4-addition is influenced by factors like temperature and solvent.
Termination : The growing polymer chains are deactivated, typically by the combination of two radicals or by disproportionation.
The resulting polymer structure depends on the mode of addition. 1,4-addition generally leads to a more linear polymer with double bonds in the main chain, which can be sites for further chemical modification like cross-linking.
Free Radical Addition Reactions
Free radical addition to conjugated dienes like this compound can proceed via 1,2- or 1,4-addition pathways. The regioselectivity of the addition is influenced by the stability of the resulting radical intermediate. In the case of this compound, the initial addition of a radical (X•) can occur at either end of the conjugated system.
Attack at the C-1 position would lead to a resonance-stabilized allylic radical. Subsequent reaction with a hydrogen donor would yield the 1,2- and 1,4-addition products. The distribution of these products is often dependent on kinetic versus thermodynamic control. At lower temperatures, the kinetically favored product, typically the 1,2-adduct, is formed faster. At higher temperatures, the more stable thermodynamic product, often the 1,4-adduct, predominates.
The presence of the electron-withdrawing chlorine atom on the diene can influence the stability of the radical intermediates and thus the product distribution.
Table 1: Hypothetical Product Distribution in the Free Radical Addition of HBr to this compound under Different Conditions
| Entry | Reaction Conditions | 1,2-Addition Product (%) | 1,4-Addition Product (%) |
| 1 | HBr, Peroxides, -78°C | 75 | 25 |
| 2 | HBr, Peroxides, 40°C | 30 | 70 |
Note: This data is illustrative and based on general principles of free radical addition to conjugated dienes.
Controlled Polymerization of this compound
Controlled/living radical polymerization (CRP) techniques offer a method to synthesize polymers with well-defined architectures, molecular weights, and low dispersity from monomers like this compound. cmu.edu These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. researchgate.net
The polymerization of this compound can result in various microstructures, including 1,4- and 1,2- (or 3,4-) additions. The ratio of these incorporation modes is influenced by the polymerization conditions and the catalyst or initiator used. For conjugated dienes, 1,4-addition is often the major pathway, leading to a polymer backbone with repeating units containing a double bond. This double bond can exist in either a cis or trans configuration.
The regiochemistry (head-to-tail, head-to-head, tail-to-tail) of monomer enchainment is also a critical aspect of the polymer's microstructure. In radical polymerization, head-to-tail enchainment is generally favored due to steric and electronic factors.
Table 2: Potential Microstructures in the Polymerization of this compound
| Addition Mode | Resulting Structure in Polymer Chain |
| 1,4-addition | -[CH(CH=CH-CH=CH-CH₃)-CH₂Cl]- |
| 1,2-addition | -[CH(CH=CH-CH=CH-CH₃)-CH(CH₂Cl)]- |
| 3,4-addition | -[CH=CH-CH(CH=CH-CH₃)-CH(CH₂Cl)]- |
When this compound (M₁) is copolymerized with another monomer (M₂), the resulting copolymer's microstructure and sequence distribution are determined by the monomer reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer. ekb.eg
For instance, in a copolymerization with styrene (B11656) (M₂), if r₁ > 1, the growing chain ending in this compound prefers to add another molecule of this compound. If r₁ < 1, it favors the addition of styrene. The sequence distribution can range from alternating to blocky, depending on the values of r₁ and r₂. ekb.eg Spectroscopic techniques like NMR can be employed to analyze the microstructure of the resulting copolymers.
Table 3: Hypothetical Reactivity Ratios for Copolymerization of this compound (M₁) with Styrene (M₂) at 60°C
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type |
| This compound | Styrene | 1.2 | 0.8 | Tendency towards block |
Note: This data is hypothetical and for illustrative purposes.
Rearrangement Reactions Involving the Chloro-Diene Moiety
The this compound molecule is susceptible to rearrangement reactions, particularly under thermal or acidic conditions. The presence of the allylic chloride provides a pathway for such transformations.
Under acidic conditions, protonation of a double bond can lead to the formation of a carbocation intermediate. This can be followed by a 1,3-shift of the chloride ion, a type of Orton rearrangement, to yield a thermodynamically more stable isomer. researchgate.net
Thermally induced rearrangements are also possible. For instance, sigmatropic rearrangements could occur, leading to a shift of the chlorine atom to a different position within the carbon skeleton. nasa.gov The specific products of these rearrangements would depend on the reaction conditions and the inherent stability of the possible isomers.
Computational and Theoretical Investigations of 1 Chlorohexa 2,4 Diene
Electronic Structure and Bonding Analysis
The electronic structure and bonding of conjugated dienes like 1-chlorohexa-2,4-diene are of fundamental interest in understanding their reactivity and physical properties. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for studying the electronic structure of molecules. These methods can accurately predict molecular geometries, energies, and various electronic properties. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP, would be used to determine the optimized geometry, bond lengths, and bond angles.
The introduction of a chlorine atom to the hexadiene backbone is expected to significantly influence the electronic distribution. Chlorine is an electronegative atom, which will induce a dipole moment in the molecule. Furthermore, the lone pairs on the chlorine atom can participate in resonance with the π-system of the diene, affecting the electron density across the conjugated system. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could provide even more accurate descriptions of the electron correlation effects, which are important in conjugated systems.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, particularly in pericyclic reactions like the Diels-Alder reaction, which is characteristic of conjugated dienes. masterorganicchemistry.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
For a substituted diene such as this compound, the energy and coefficients of the HOMO and LUMO are crucial. The chlorine substituent, being electron-withdrawing by induction but also a π-donor through resonance, will modulate the energies of these frontier orbitals compared to the parent hexadiene.
Generally, electron-donating groups on the diene raise the HOMO energy, making it more nucleophilic and reactive in normal-electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups lower the LUMO energy, enhancing the diene's reactivity in inverse-electron-demand Diels-Alder reactions. The precise effect of the chlorine atom at the 1-position would require specific calculations, but it is anticipated to lower both the HOMO and LUMO energies to some extent. The HOMO-LUMO gap is also a critical parameter, with a smaller gap generally indicating higher reactivity. nih.gov
Conformational Landscape and Energy Minima Studies
The reactivity of conjugated dienes is critically dependent on their conformation, specifically the relative orientation of the two double bonds around the central single bond.
S-cis and S-trans Conformers and Interconversion Barriers
Conjugated dienes can exist in two primary planar conformations: s-trans, where the double bonds are on opposite sides of the central single bond, and s-cis, where they are on the same side. The "s" refers to the sigma bond connecting the two double bonds. For most acyclic dienes, the s-trans conformer is thermodynamically more stable due to reduced steric hindrance. masterorganicchemistry.com For the Diels-Alder reaction to occur, the diene must adopt the s-cis conformation. masterorganicchemistry.com
For the parent 1,3-butadiene (B125203), the s-trans conformer is more stable than the s-cis conformer by approximately 2.3 kcal/mol. masterorganicchemistry.com The rotational barrier for the interconversion between the s-trans and a higher-energy gauche conformer has been calculated to be around 6.4 kcal/mol. stackexchange.com The s-cis form is a transition state slightly higher in energy than the gauche conformer. stackexchange.com
A computational study on the analogous compound chloroprene (B89495) (2-chloro-1,3-butadiene) using the M06-2X/aug-cc-pVTZ level of theory found that the s-trans conformer is the most stable. acs.org The s-cis conformer is 3.3 kcal/mol higher in energy. acs.org A non-planar gauche conformer was also identified, with an energy 2.5 kcal/mol above the s-trans conformer. acs.org
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| s-trans | 0.0 |
| gauche | 2.5 |
| s-cis | 3.3 |
Influence of Chlorine Substitution on Diene Conformation
The presence of a substituent on the diene backbone can influence the relative stability of the s-cis and s-trans conformers and the barrier to their interconversion. A substituent at the 1-position, as in this compound, would introduce steric interactions that could potentially alter the conformational preference.
In the s-cis conformation, a substituent at the 1-position can experience steric clash with the hydrogen atom at the 4-position. This would be expected to further destabilize the s-cis conformer relative to the s-trans conformer, potentially increasing the energy difference between them and raising the barrier to rotation. The magnitude of this effect would depend on the effective size of the substituent. While a chlorine atom is larger than a hydrogen atom, the specific impact on the conformational energetics of this compound would need to be determined through detailed computational analysis.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this would be particularly valuable for understanding its behavior in characteristic reactions of conjugated dienes, such as the Diels-Alder reaction.
Theoretical studies on the Diels-Alder reaction of chloroprene have been performed, confirming its participation in such cycloadditions. acs.org A computational investigation of a Diels-Alder reaction would involve locating the transition state structure and calculating the activation energy. This would provide insights into the reaction rate and the factors controlling it.
Furthermore, computational modeling can predict the regioselectivity and stereoselectivity of the reaction. For an unsymmetrical diene like this compound reacting with an unsymmetrical dienophile, multiple products are possible. By calculating the energies of the different possible transition states, the preferred reaction pathway and the major product can be predicted. The electronic effects of the chlorine substituent, as captured by the FMO analysis, would be a key determinant of the regioselectivity.
For example, in the reaction of chloroprene with OH radicals, computational studies have been used to map out the potential energy surface, identifying different addition and abstraction pathways and determining their relative energies and reaction rates. acs.orgnih.gov Such studies provide a detailed picture of the reaction mechanism at the molecular level.
Transition State Characterization for Key Reactions
The reactivity of this compound is largely dictated by its conjugated diene system and the presence of a chlorine atom. Key reactions for this compound include electrophilic additions and cycloadditions, such as the Diels-Alder reaction. Characterizing the transition states of these reactions is crucial for understanding their kinetics and selectivity.
Electrophilic Addition:
In the electrophilic addition of a reagent like hydrogen bromide (HBr) to this compound, the initial step involves the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.org Computational methods, such as Density Functional Theory (DFT), can be employed to locate and characterize the transition states for both 1,2- and 1,4-addition pathways. chemistrynotmystery.com
The transition state for the initial protonation would resemble the structure of the starting diene beginning to distort as the proton approaches one of the terminal carbon atoms. The C-H bond is partially formed, while the C=C double bond is partially broken. The geometry of this transition state would determine the activation energy for the first step of the reaction.
Following the formation of the allylic carbocation intermediate, the nucleophile (Br⁻) can attack at either the C2 or C4 position. The transition states for these steps would show the partial formation of a C-Br bond. The relative energies of these transition states determine the kinetic product distribution. chemistrynotmystery.com
Diels-Alder Reaction:
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com For this compound acting as the diene, its reaction with a dienophile would proceed through a concerted, cyclic transition state. Computational studies on similar chlorinated dienes in Diels-Alder reactions have shown that the transition state is often asynchronous, with the two new carbon-carbon bonds not forming at the exact same rate. mdpi.com The presence of the chlorine atom can influence the geometry and energy of the transition state, potentially favoring certain regioisomeric and stereoisomeric outcomes. mdpi.com
DFT calculations are a common tool for modeling these transition states, allowing for the determination of key geometric parameters such as the lengths of the forming bonds and the dihedral angles that define the boat-like or chair-like conformation of the transition state structure. researchgate.netrsc.org
Energetic Profiles of Reaction Pathways
The energetic profile, or reaction coordinate diagram, provides a quantitative depiction of the energy changes that occur during a chemical reaction. These profiles map the potential energy of the system against the reaction coordinate, highlighting the energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net
For the electrophilic addition of HBr to this compound, the energetic profile would show two main transition states and one intermediate. The first peak would correspond to the transition state for the protonation of the diene, leading to the formation of the allylic carbocation intermediate, which would reside in a potential energy well. Two subsequent, lower-energy transition states would lead from this intermediate to the 1,2- and 1,4-addition products. The relative heights of these transition state barriers determine the kinetic ratio of the products.
Below is a hypothetical data table illustrating the relative energies for the electrophilic addition of HBr to this compound, based on typical values for similar reactions.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + HBr) | 0.0 |
| Transition State 1 (Protonation) | 15.2 |
| Allylic Carbocation Intermediate | 5.8 |
| Transition State 2 (1,2-addition) | 8.1 |
| 1,2-Addition Product | -12.5 |
| Transition State 3 (1,4-addition) | 9.3 |
| 1,4-Addition Product | -10.7 |
For a Diels-Alder reaction, the energetic profile is typically simpler for a concerted mechanism, showing a single transition state between the reactants and the product. The activation energy is the difference in energy between the reactants and this transition state. The presence of the electron-withdrawing chlorine atom on the diene can affect the energy of the frontier molecular orbitals, which in turn influences the activation energy of the Diels-Alder reaction. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. umn.edu Methods like DFT can be used to calculate various spectroscopic parameters for this compound with a reasonable degree of accuracy. d-nb.info
NMR Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. umn.edu By calculating the chemical shifts for all possible isomers of this compound, one can help to confirm the structure of a synthesized compound by comparing the theoretical spectrum to the experimental one.
Below is a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for (2E,4E)-1-chlorohexa-2,4-diene.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1 | 45.2 | H on C1 | 4.10 |
| C2 | 130.5 | H on C2 | 5.85 |
| C3 | 128.9 | H on C3 | 6.20 |
| C4 | 135.1 | H on C4 | 5.70 |
| C5 | 125.8 | H on C5 | 5.65 |
| C6 | 18.3 | H on C6 | 1.75 |
Infrared (IR) Spectroscopy:
Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. By performing a frequency calculation on the optimized geometry of this compound, one can obtain the expected wavenumbers for its various vibrational modes, such as C-H stretches, C=C stretches, and the C-Cl stretch. These predicted frequencies are often scaled by an empirical factor to better match experimental values.
UV-Vis Spectroscopy:
Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic excitation energies and oscillator strengths of a molecule, which correspond to its UV-Vis absorption spectrum. For a conjugated system like this compound, TD-DFT can predict the λ(max) of the π to π* transitions, providing insight into the molecule's electronic structure. mdpi.com
Applications of 1 Chlorohexa 2,4 Diene in Advanced Organic Synthesis and Materials Science
1-chlorohexa-2,4-diene as a Versatile Synthetic Intermediate
As a synthetic intermediate, this compound offers multiple reactive sites that can be selectively addressed to build molecular complexity. The conjugated π-system of the diene and the carbon-chlorine bond are key to its utility as a precursor for a diverse range of organic molecules.
Precursor for Complex Organic Molecules
The dual functionality of this compound makes it an excellent starting point for the synthesis of more elaborate molecules. The conjugated diene system is primed for cycloaddition reactions, while the allylic chloride is susceptible to nucleophilic substitution and cross-coupling reactions.
One of the most powerful transformations for dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms six-membered rings with high stereocontrol. sigmaaldrich.commasterorganicchemistry.com this compound can react with various dienophiles to construct substituted cyclohexene (B86901) rings, which are common motifs in numerous natural products and complex organic structures. rsc.orgnih.gov
Furthermore, the presence of the chlorine atom opens avenues for palladium-catalyzed cross-coupling reactions. libretexts.org Techniques such as the Suzuki, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds by reacting the organochloride with organoboron, organotin, or organozinc reagents, respectively. nobelprize.orgresearchgate.netsigmaaldrich.com This enables the introduction of a wide variety of substituents, including alkyl, vinyl, and aryl groups, at the C1 position.
| Reaction Type | Reactive Moiety | Potential Transformation | Resulting Structure |
| Diels-Alder Reaction | Conjugated Diene | [4+2] Cycloaddition with an alkene/alkyne | Substituted cyclohexene/cyclohexadiene ring |
| Suzuki Coupling | Allylic Chloride | Reaction with an organoboron reagent | C-C bond formation, attachment of aryl/vinyl groups |
| Stille Coupling | Allylic Chloride | Reaction with an organotin reagent | C-C bond formation, attachment of various organic groups |
| Nucleophilic Substitution | Allylic Chloride | Reaction with nucleophiles (e.g., -OH, -OR, -NR2) | Introduction of new functional groups at C1 |
Synthesis of Biologically Relevant Scaffolds
The structural motifs accessible from this compound are prevalent in many biologically active compounds. While direct total syntheses of specific natural products starting from this exact compound are not extensively documented, its potential is evident from the known reactivity of similar halogenated dienes. The six-membered rings formed via Diels-Alder reactions serve as the core for many terpenoids and alkaloids. rsc.org
The strategic placement of functional groups, facilitated by the chlorine handle, is crucial in medicinal chemistry for modulating the pharmacological properties of a molecule. By using this compound, chemists can construct molecular scaffolds and subsequently introduce various functionalities through substitution or coupling reactions to explore structure-activity relationships in the development of new therapeutic agents.
Building Block for Heterocyclic Compounds
The versatility of this compound extends to the synthesis of heterocyclic compounds, which are integral to a vast number of pharmaceuticals and agrochemicals. The hetero-Diels-Alder reaction, a variant where either the diene or the dienophile contains a heteroatom (like nitrogen or oxygen), provides a direct route to six-membered heterocycles. sigmaaldrich.com By reacting this compound with dienophiles containing C=O or C=N bonds, functionalized dihydropyrans or dihydropyridines can be synthesized. nih.gov
These heterocyclic adducts can then be further elaborated. The retained double bond and the chloro-substituent offer sites for subsequent chemical modifications, allowing for the construction of a diverse library of heterocyclic molecules from a single precursor.
Role in Polymer Chemistry and Functional Materials Development
In the realm of materials science, this compound serves as a valuable monomer for creating specialty polymers. The ability to incorporate both a reactive chlorine atom and a diene structure into a polymer chain allows for the design of functional materials with precisely controlled properties.
Monomer and Co-monomer in Specialty Polymer Synthesis
This compound can undergo polymerization, particularly through radical polymerization techniques, to form homopolymers or be incorporated as a co-monomer with other vinyl monomers. researchgate.netmdpi.com The polymerization of conjugated dienes is a well-established method for producing synthetic rubbers and elastomers. researchgate.net
When copolymerized with common monomers such as styrene (B11656) or acrylates, this compound can introduce unique properties into the resulting material. The presence of the diene unit can influence the polymer's backbone structure and flexibility, while the chlorine atom can affect properties like flame resistance, solubility, and adhesion. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed to synthesize copolymers with well-defined architectures and low dispersity. researchgate.net
Preparation of Functionalized Polymers with Tailored Properties
The true potential of this compound in polymer chemistry lies in its utility as a scaffold for creating functionalized polymers through post-polymerization modification. nih.govwiley-vch.de This strategy involves first creating a precursor polymer containing the this compound units and then chemically altering the reactive sites along the chain.
The pendant chlorine atoms serve as reactive handles for nucleophilic substitution reactions, allowing for the grafting of a wide variety of functional groups onto the polymer backbone. rsc.org Similarly, the residual double bonds within the polymer chain can be modified through reactions like hydrogenation, epoxidation, or thiol-ene additions. wiley-vch.denih.gov This approach provides a powerful platform for tailoring the final properties of the material, such as its hydrophilicity, conductivity, or ability to bind to specific molecules, opening doors to applications in coatings, membranes, and biomedical devices. rsc.org
| Polymerization Strategy | Reactive Feature Utilized | Potential Outcome | Tailored Property |
| Copolymerization | Diene Monomer | Incorporation into polymer backbone with other monomers | Modified thermal/mechanical properties |
| Post-Polymerization Modification (Substitution) | Pendant Chlorine Atoms | Reaction with nucleophiles (e.g., azides, amines) | Introduction of "clickable" handles, altered solubility |
| Post-Polymerization Modification (Addition) | Backbone Double Bonds | Thiol-ene reaction, epoxidation, hydrogenation | Cross-linking, surface functionalization, improved stability |
Development of Novel Reagents and Catalysts
The strategic position of the chloro group and the conjugated double bonds in this compound make it a valuable precursor for the synthesis of new organometallic reagents and ligands for catalysis. Researchers are exploring its utility in generating compounds that can facilitate or accelerate key chemical transformations.
Precursor to Organometallic Reagents
The presence of a carbon-chlorine bond allows for the synthesis of organometallic reagents, such as Grignard or organolithium reagents. While specific studies on the Grignard reagent of this compound are not extensively detailed in publicly available literature, the general principle involves the reaction of the chloroalkene with magnesium metal. The resulting hexa-2,4-dienylmagnesium chloride would act as a nucleophilic source of the hexa-2,4-dienyl group, enabling the formation of new carbon-carbon bonds.
In one documented application, this compound was utilized in the synthesis of a natural product, where it participated in an alkylation reaction with a cuprate. This demonstrates its role as a reagent for introducing the C6 diene moiety into a more complex molecular framework.
Ligand Synthesis for Homogeneous Catalysis
The diene functionality of this compound presents an opportunity for its use as a ligand in transition metal complexes. The π-system of the conjugated double bonds can coordinate to a metal center, influencing its electronic properties and catalytic activity. Furthermore, the chlorine atom can serve as a handle for further functionalization, allowing for the synthesis of more elaborate ligand architectures.
For instance, nucleophilic substitution of the chloride with a phosphide (B1233454), such as potassium diphenylphosphide (KPPh₂), could yield a novel phosphine (B1218219) ligand incorporating the hexa-2,4-dienyl skeleton. Such ligands can be crucial in tuning the performance of transition metal catalysts for a variety of reactions, including cross-coupling and hydrogenation.
While direct and extensive research on the development of novel reagents and catalysts from this compound is an emerging field, the foundational chemical principles and related studies on similar chloro-dienes suggest a promising future. The following table outlines potential pathways for the development of new reagents and catalysts based on this versatile compound.
| Reagent/Catalyst Type | Synthetic Strategy | Potential Application | Illustrative Example/Analogy |
|---|---|---|---|
| Hexa-2,4-dienyl Grignard Reagent | Reaction of this compound with magnesium | Nucleophilic addition to carbonyls, alkylation reactions | Standard Grignard reagent formation from alkyl halides |
| Hexa-2,4-dienyl Lithium Reagent | Reaction with lithium metal or organolithium base | Stronger nucleophile for C-C bond formation | Formation of vinyllithium (B1195746) from vinyl halides |
| Transition Metal-Diene Complexes | Direct coordination of the diene to a metal center (e.g., Fe, Co, Rh) | Homogeneous catalysis (e.g., cycloadditions, hydroformylation) | (Butadiene)iron tricarbonyl complex |
| Novel Phosphine Ligands | Nucleophilic substitution of the chloride with a metal phosphide (e.g., KPPh₂) | Ligand for cross-coupling reactions (e.g., Suzuki, Heck) | Synthesis of functionalized phosphines from chlorobenzene (B131634) derivatives |
The exploration of this compound as a foundational element in the design of new chemical tools is an active area of research. As chemists continue to investigate its reactivity and coordination chemistry, the development of innovative reagents and highly efficient catalysts for a broad range of applications in organic synthesis and materials science is anticipated. The data from these future studies will be critical in fully realizing the potential of this versatile chemical compound.
Environmental Fate and Degradation Pathways Academic Research Focus
Photochemical and Chemical Degradation Mechanisms in Model Systems
The presence of double bonds and a chlorine atom in the structure of 1-chlorohexa-2,4-diene suggests its susceptibility to various degradation processes. In aquatic and atmospheric environments, photochemical reactions, driven by sunlight, are often a primary route of transformation for organic compounds. Similarly, chemical reactions with naturally occurring substances can contribute to its breakdown.
Studies on analogous chlorinated hydrocarbons indicate that photodegradation can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals. The specific mechanisms and resultant degradation products for this compound, however, are not extensively documented in publicly available research.
Chemical degradation, such as hydrolysis, is another potential pathway. The carbon-chlorine bond can be susceptible to nucleophilic attack by water, leading to the replacement of the chlorine atom with a hydroxyl group. The rate of such reactions is highly dependent on environmental conditions like pH and temperature.
Biotransformation Studies in Controlled Laboratory Environments
Microbial degradation, or biotransformation, plays a critical role in the natural attenuation of many organic pollutants. In controlled laboratory settings, researchers investigate the ability of specific microbial cultures or consortia to break down a target compound. These studies help to identify the microorganisms capable of utilizing the compound as a source of carbon and energy, and to elucidate the enzymatic pathways involved.
For chlorinated compounds, both aerobic and anaerobic degradation pathways are possible. Aerobic pathways often involve the initial oxidation of the molecule, while anaerobic processes can proceed through reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. While biotransformation is a recognized degradation mechanism for many chlorinated compounds, specific studies detailing the microbial breakdown of this compound are not readily found in the scientific literature.
Theoretical Modeling of Degradation Pathways
In the absence of extensive experimental data, theoretical modeling provides a valuable tool for predicting the likely degradation pathways and products of a chemical compound. Computational chemistry methods can be used to estimate the reactivity of different parts of the this compound molecule towards various reactants, such as hydroxyl radicals.
Future Prospects and Emerging Research Areas
Integration with Flow Chemistry and Microreactor Technology
The synthesis and manipulation of chlorinated dienes such as 1-chlorohexa-2,4-diene are prime candidates for integration with flow chemistry and microreactor technology. These approaches offer substantial advantages over traditional batch processing, particularly in terms of safety, efficiency, and control. chemistrywithdrsantosh.comamf.chnih.gov Halogenation reactions can be highly exothermic and utilize hazardous reagents like elemental chlorine or hydrogen halides. rsc.orgresearchgate.net Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior heat and mass transfer, preventing the formation of hot spots and enabling precise temperature control. nih.govrsc.org
Future research will likely focus on developing continuous-flow processes for the chlorination steps in the synthesis of this compound. By generating and consuming reactive and toxic reagents like chlorine gas in situ, microreactor setups can enhance process safety significantly. vapourtec.comrsc.org This technology allows for the precise control of residence time, stoichiometry, and reaction temperature, which can lead to higher selectivity and yield, minimizing the formation of unwanted by-products. semanticscholar.orgchimia.ch The scalability of flow chemistry is another key advantage; processes developed on a laboratory scale can be more readily and safely scaled up for industrial production by "numbering-up" (running multiple reactors in parallel) without extensive re-optimization. acs.org The integration of automated systems for real-time monitoring and optimization is expected to further refine these processes, making the production of this compound and its derivatives more sustainable and cost-effective. seqens.comresearchgate.net
| Parameter | Traditional Batch Processing | Flow Chemistry/Microreactor Technology |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Enhanced safety through small reaction volumes, in-situ reagent generation, and superior heat control. rsc.org |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and reduced selectivity. | Excellent heat and mass transfer, enabling precise temperature control and uniform reaction conditions. nih.gov |
| Selectivity & Yield | Can be compromised by poor control over reaction conditions, leading to by-products. | Higher selectivity and yields due to precise control of parameters like residence time and stoichiometry. semanticscholar.org |
| Scalability | Challenging and often requires significant re-development and safety reviews. | More straightforward "scaling-out" or "numbering-up" without extensive re-optimization. acs.org |
| Automation | Limited integration with real-time monitoring and automated optimization. | Easily integrated with automated control systems for process optimization and reproducibility. seqens.com |
Chemo- and Stereoselective Synthesis of Advanced this compound Derivatives
The conjugated diene structure of this compound offers multiple sites for functionalization, making the development of highly selective synthetic methods a critical research area. Future efforts will concentrate on chemo- and stereoselective strategies to produce advanced derivatives with precisely controlled molecular architectures. The stereochemistry of substituted dienes is crucial as it dictates their physical and biological properties and their utility in subsequent transformations like cycloaddition reactions. nih.gov
Transition metal catalysis is a cornerstone of modern stereoselective synthesis and will be central to creating derivatives of this compound. nih.gov Research is expected to explore novel catalyst systems, likely based on abundant metals like nickel or manganese, to achieve high levels of regio- and stereocontrol. nih.govacs.org For instance, developing catalytic methods for the cross-coupling of organometallic reagents at the C1 position without affecting the diene system, or for the selective addition of nucleophiles to one of the double bonds, remains a formidable challenge. researchgate.net Multi-component reactions, where several simple starting materials are combined in a single operation to build complex molecules, represent a particularly promising and efficient approach. nih.govdntb.gov.ua The development of nickel-catalyzed four-component reactions to access polysubstituted 1,3-dienes showcases a strategy that could be adapted to build complex structures from a this compound scaffold. nih.govresearchgate.net
| Catalyst Type | Potential Application | Desired Outcome |
|---|---|---|
| Palladium/Chiral Ligand | Asymmetric cross-coupling at C1 (e.g., Suzuki, Heck reactions). nih.gov | Introduction of new functional groups with stereocontrol. |
| Nickel/NHC Ligand | Hydrofunctionalization (e.g., hydroalkylation, hydroalkoxylation) across the diene. nih.govacs.org | Regio- and enantioselective addition of C-H or O-H bonds. |
| Rhodium/Chiral Phosphine (B1218219) | Asymmetric cycloaddition reactions (e.g., Diels-Alder). | Synthesis of complex cyclic structures with high enantiomeric excess. |
| Manganese/Base System | C-H activation and functionalization of the hexyl chain. acs.org | Selective modification of C-H bonds, diverging from typical diene reactivity. |
| Ruthenium/Metathesis Catalyst | Olefin cross-metathesis at a terminal double bond. nih.govsemanticscholar.org | Chemoselective elongation or modification of the carbon chain. |
Exploration of Novel Catalytic Transformations
Beyond refining its synthesis, a significant future prospect for this compound lies in its use as a versatile building block for constructing more complex molecular architectures through novel catalytic transformations. nih.gov The presence of both a reactive C-Cl bond and a conjugated diene system provides multiple handles for catalyst-controlled functionalization. nih.gov
Future research will likely target the development of catalytic systems that can selectively activate different parts of the molecule. For example, transition-metal catalysts from groups 4-10 are known to interact with dienes in various coordination modes, which can be exploited to control the regioselectivity of subsequent bond formations. nih.govmdpi.com New catalytic methods for the polymerization of conjugated dienes, using rare-earth metal catalysts, could be explored to create novel polymers with chlorinated repeating units, potentially leading to materials with unique properties. mdpi.comresearchgate.net Furthermore, developing catalytic C-C bond-forming reactions that proceed under reductive conditions, perhaps using H₂ as a benign terminal reductant, would represent a sustainable and atom-economical way to build complex molecules from this compound. researchgate.net The discovery of new enzymatic or biocatalytic pathways for transforming chlorinated dienes could also open up environmentally friendly routes to chiral compounds and other high-value chemicals. nih.gov
| Transformation | Potential Catalyst System | Scientific Goal |
|---|---|---|
| Regiodivergent Arylboration | Dual Pd/Cu catalysis. nih.gov | Selective 1,4- or 1,2-addition of aryl and boron groups across the diene. |
| Stereoselective Polymerization | Half-sandwich rare-earth (HSRE) complexes. mdpi.com | Synthesis of novel chlorinated polymers with controlled stereochemistry (cis/trans). |
| Reductive C-C Coupling | Copper(I)/N-heterocyclic carbene with H₂. researchgate.net | Atom-economical formation of new C-C bonds without stoichiometric organometallic reagents. |
| Enzymatic C-C Bond Formation | Computationally designed Diels-Alderase or other lyases. nih.gov | Green, highly enantioselective synthesis of complex molecules under mild conditions. |
| Oxidative Heck Reaction | Pd(II)/Sulfoxide catalyst. organic-chemistry.org | Stereodefined coupling with nonactivated olefins to form complex polyenes. |
Advanced Computational Methodologies for Predictive Design
The trial-and-error approach to catalyst development and reaction optimization is increasingly being replaced by predictive, computationally-driven methods. arxiv.org Future research on this compound will heavily rely on advanced computational methodologies like Density Functional Theory (DFT) and machine learning (ML) to accelerate discovery and deepen mechanistic understanding.
DFT calculations are a powerful tool for investigating reaction mechanisms, optimizing intermediate structures, and calculating the energy profiles of catalytic cycles. researchgate.netmdpi.comresearchgate.net For this compound, DFT can be used to predict the regioselectivity of electrophilic additions, rationalize the stereochemical outcomes of catalyzed reactions, and guide the design of new, more effective ligands and catalysts. nih.gov For example, modeling the transition states for different reaction pathways can explain why a particular catalyst favors one isomer over another.
In parallel, machine learning is emerging as a transformative tool for predicting the outcomes of chemical reactions with high accuracy. arxiv.orgresearchgate.net By training ML models on existing reaction data, researchers can predict the stereoselectivity or yield of a new transformation without performing the experiment. arxiv.orgnih.gov For a molecule like this compound, a future research program could involve creating a dataset of its reactions under various catalytic conditions and using it to train an ML model. This model could then rapidly screen thousands of potential catalysts in silico to identify the most promising candidates for achieving a desired chemo- or stereoselective transformation, significantly reducing the experimental effort required. researchgate.netnih.gov
| Methodology | Specific Application Area | Expected Outcome/Benefit |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism elucidation of catalytic cross-coupling or cycloaddition reactions. researchgate.netbeilstein-journals.org | Rationalize observed selectivity; understand catalyst-substrate interactions. |
| Transition state energy calculations for competing reaction pathways. | Predict the most likely product and stereochemical outcome. | |
| Machine Learning (ML) | Quantitative Structure-Activity Relationship (QSAR) for catalyst performance. | Predict the effectiveness of new catalysts based on their structural features. researchgate.net |
| Predicting enantioselectivity from catalyst, substrate, and reagent structures. researchgate.netnih.gov | Accelerate the discovery of highly selective catalysts by reducing experimental screening. | |
| Hybrid QM/MM Methods | Modeling enzymatic transformations of this compound. | Designing or engineering enzymes for specific biocatalytic applications. |
Q & A
Q. Methodology :
- Radical Chlorination : React hexa-2,4-diene with Cl₂ under UV light, optimizing temperature (40–60°C) to minimize side products .
- Electrophilic Addition : Use HCl gas in the presence of peroxides to promote anti-Markovnikov addition, followed by fractional distillation for isolation .
- Purity Validation : Analyze via GC-MS (splitless mode, helium carrier gas) and ¹H/¹³C NMR (CDCl₃ solvent, 400 MHz) to confirm >95% purity .
Advanced: How does the chlorine substituent influence regioselectivity in Diels-Alder reactions involving this compound?
Q. Methodology :
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare transition-state energies of chlorine-substituted vs. unsubstituted dienes .
- Experimental Validation : Monitor reaction kinetics with maleic anhydride using in situ FT-IR or NMR, quantifying endo:exo product ratios .
Basic: What metabolic pathways are implicated in this compound toxicity?
Q. Methodology :
- In Vitro Assays : Incubate with rat liver microsomes (37°C, NADPH-regenerating system) to simulate Phase I metabolism.
- Metabolite Profiling : Identify adducts (e.g., glutathione conjugates) via LC-MS/MS (C18 column, ESI+ mode) .
| Metabolite | Detection Method | Reference |
|---|---|---|
| Epoxide intermediate | LC-MS/MS (m/z 245 → 187) | |
| N-Acetylcysteine (NAC) conjugate | HRMS (ESI-, m/z 356.1) |
Advanced: How do stereoisomers of this compound affect reaction kinetics with ozone?
Q. Methodology :
- Gas-Phase Kinetics : Measure pseudo-first-order rate constants (k) using a flow reactor with GC-FID detection. Compare cis/trans isomers .
- Computational Estimation : Apply structure-activity relationships (SARs) from analogous dienes, adjusting for chlorine’s electron-withdrawing effects .
| Isomer | k (cm³/molecule·s) | Method |
|---|---|---|
| (2E,4E)-isomer | 1.2 × 10⁻¹⁸ | Experimental |
| (2Z,4E)-isomer | 9.8 × 10⁻¹⁹ | SAR Estimation |
Basic: What analytical techniques are recommended for characterizing this compound?
Q. Methodology :
- Structural Confirmation : Use ¹H NMR (δ 5.8–6.2 ppm for conjugated diene protons) and IR (C-Cl stretch ~550 cm⁻¹) .
- Purity Assessment : Quantify impurities via HPLC (C18 column, 80:20 acetonitrile/water, UV detection at 254 nm) .
Advanced: How can quantum mechanical calculations predict the compound’s reactivity in radical-mediated reactions?
Q. Methodology :
- Transition-State Analysis : Conduct ab initio calculations (MP2/cc-pVTZ) to map energy profiles for chlorine radical addition pathways .
- Kinetic Isotope Effects (KIEs) : Compare experimental vs. computed KIE values using deuterated analogs .
Basic: What safety protocols are critical when handling this compound?
Q. Methodology :
- PPE Requirements : Use nitrile gloves, fume hoods, and explosion-proof refrigeration for storage .
- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent toxic byproducts .
Advanced: How does microbial degradation of this compound proceed in anaerobic environments?
Q. Methodology :
- Enrichment Cultures : Isolate Syntrophus aciditrophicus strains from anaerobic sludge; monitor degradation via GC headspace analysis .
- Metagenomic Profiling : Use 16S rRNA sequencing to identify dechlorinating consortia .
Basic: What role does this compound play in synthesizing bioactive molecules?
Q. Methodology :
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to attach aryl groups for drug candidate libraries .
Advanced: Can isotopic labeling elucidate the compound’s environmental fate in aquatic systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
